2H-[1,3]thiazolo[4,5-f][1,4]benzothiazine
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Overview
Description
2H-[1,3]thiazolo[4,5-f][1,4]benzothiazine: is a heterocyclic compound that features a fused ring system containing both sulfur and nitrogen atoms. This compound is part of a broader class of thiazole and benzothiazine derivatives, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-[1,3]thiazolo[4,5-f][1,4]benzothiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thioamides with suitable electrophiles, followed by cyclization to form the fused ring system . For instance, the Jacobsen cyclization of thioamide to the corresponding thiazole derivative is a classical method used in the synthesis of such compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2H-[1,3]thiazolo[4,5-f][1,4]benzothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where different substituents can be introduced into the ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid in sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
2H-[1,3]thiazolo[4,5-f][1,4]benzothiazine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an acetylcholinesterase inhibitor, which could be useful in treating neurodegenerative diseases like Alzheimer’s.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics, such as organic field-effect transistors (OFETs) and dye-sensitized solar cells.
Biological Studies: Its derivatives are studied for their antimicrobial, anticancer, and antioxidant activities.
Mechanism of Action
The mechanism of action of 2H-[1,3]thiazolo[4,5-f][1,4]benzothiazine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial for its potential therapeutic effects in neurodegenerative diseases.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-d]thiazoles: These compounds have a similar fused ring system but differ in the position of the sulfur and nitrogen atoms.
Imidazo[2,1-b][1,3]thiazines: These compounds also feature a fused ring system with nitrogen and sulfur but have different electronic properties and biological activities.
Uniqueness
2H-[1,3]thiazolo[4,5-f][1,4]benzothiazine is unique due to its specific ring fusion and the resulting electronic properties, which make it particularly suitable for applications in organic electronics and as a potential therapeutic agent .
Properties
CAS No. |
42395-61-9 |
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Molecular Formula |
C9H6N2S2 |
Molecular Weight |
206.3 g/mol |
IUPAC Name |
2H-[1,3]thiazolo[4,5-f][1,4]benzothiazine |
InChI |
InChI=1S/C9H6N2S2/c1-2-7-9(11-5-13-7)8-6(1)12-4-3-10-8/h1-4H,5H2 |
InChI Key |
JZIQRUAKVRENKF-UHFFFAOYSA-N |
Canonical SMILES |
C1N=C2C(=CC=C3C2=NC=CS3)S1 |
Origin of Product |
United States |
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